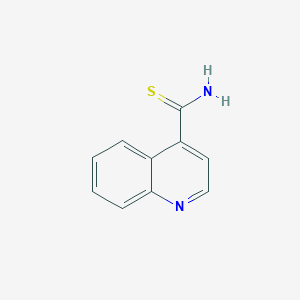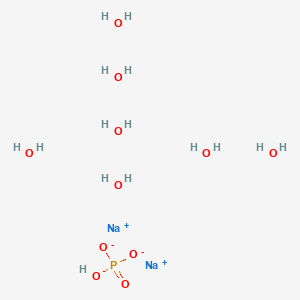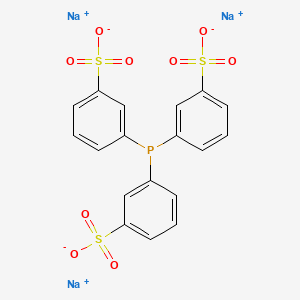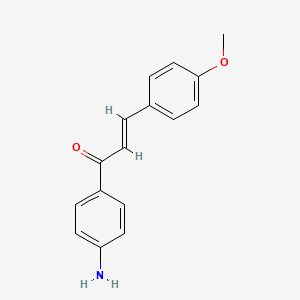
3-iodo-1H-indole-2-carbonitrile
Overview
Description
“3-iodo-1H-indole-2-carbonitrile” is an indole-based chemical compound. It has a molecular formula of C9H5IN2 and a molecular weight of 268.05 g/mol . This compound has been attracting attention in various scientific fields due to its diverse range of physical, chemical, and biological properties.
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body . The synthesis of indole derivatives has attracted the attention of the chemical community . A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound has a molecular formula of C9H5IN2 .
Chemical Reactions Analysis
Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 268.05 g/mol . It has been attracting attention in various scientific fields due to its diverse range of physical, chemical, and biological properties.
Scientific Research Applications
Synthesis and Cross-Coupling Reactions
3-Iodo-1H-indole-2-carbonitrile is a versatile compound used in the synthesis of highly functionalized indole derivatives. Its reactivity with various cross-coupling reactions, including Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings, has been explored to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles. These methodologies facilitate the construction of polysubstituted indole frameworks, which are crucial in the development of pharmaceuticals and materials science (Hrizi et al., 2021).
Drug Design and Inhibition Studies
Indole derivatives, including those synthesized from this compound, have been investigated for their potential as inhibitors of specific proteins involved in various diseases. For instance, the compound has served as a scaffold in the design of inhibitors targeting Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein implicated in the development of Down syndrome and Alzheimer’s disease. Through structure-based modifications, a series of indole-3-carbonitriles was developed, displaying promising inhibitory activity and enhancing the understanding of molecular interactions crucial for drug development (Meine et al., 2018).
Novel Synthetic Methodologies
The compound has also been central to the development of novel synthetic methodologies for indole derivatives. Techniques such as the condensation of aminoindole-carbonitriles under specific conditions have enabled the efficient synthesis of indole precursors with potential biological activities. These methods leverage the unique reactivity of this compound to access new chemical spaces and functionalized compounds, providing tools for pharmaceutical research and material science (Loidreau et al., 2012).
Pharmaceutical and Biological Activity
Further, indole derivatives synthesized from this compound have been evaluated for their pharmaceutical properties, such as PDE4 inhibition, highlighting the compound's role in the development of new therapeutic agents. The synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives and their evaluation as PDE4 inhibitors demonstrate the compound's utility in generating bioactive molecules with potential applications in treating various diseases (Kumar et al., 2012).
Future Directions
Indole derivatives have gained considerable attention in recent years because of their great importance in biological sciences . They are effective precursors for the synthesis of various indole-fused polycycles . As a metal-free catalyst, “3-iodo-1H-indole-2-carbonitrile” may be a good candidate as an electrocatalyst for glucose electrooxidation .
Mechanism of Action
Target of Action
3-Iodo-1H-indole-2-carbonitrile is a derivative of indole, a heterocyclic compound that is a key building block in many drugs and natural products . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution, due to the excessive π-electrons delocalization . The reactivity of indole derivatives with iodine at position 3 has been studied using cross-coupling reactions .
Biochemical Pathways
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-iodo-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEVAWNETZNAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453139 | |
| Record name | 3-iodo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51796-65-7 | |
| Record name | 3-iodo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-iodo-1H-indole-2-carbonitrile a valuable compound in organic synthesis, particularly for preparing diverse indole derivatives?
A1: this compound serves as an excellent building block in organic synthesis due to its ability to undergo various cross-coupling reactions. As highlighted in the research [], the iodine atom at the 3-position of the indole ring exhibits high reactivity in reactions like Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings. These reactions allow for the introduction of various substituents at the 3-position, leading to the synthesis of a wide array of di-, tri-, and tetra-substituted indole-2-carbonitriles []. This versatility makes this compound a highly valuable starting material for synthesizing diverse and complex indole derivatives with potential applications in pharmaceuticals and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)










![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)